N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19986246
InChI: InChI=1S/C15H13F3N2O5S/c16-15(17,18)25-11-3-1-2-9-12(11)19-6-10(13(9)21)14(22)20-8-4-5-26(23,24)7-8/h1-3,6,8H,4-5,7H2,(H,19,21)(H,20,22)
SMILES:
Molecular Formula: C15H13F3N2O5S
Molecular Weight: 390.3 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide

CAS No.:

Cat. No.: VC19986246

Molecular Formula: C15H13F3N2O5S

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxamide -

Specification

Molecular Formula C15H13F3N2O5S
Molecular Weight 390.3 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C15H13F3N2O5S/c16-15(17,18)25-11-3-1-2-9-12(11)19-6-10(13(9)21)14(22)20-8-4-5-26(23,24)7-8/h1-3,6,8H,4-5,7H2,(H,19,21)(H,20,22)
Standard InChI Key VJCKLLJNEDUWNP-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F

Introduction

1.2. Bioactivity Implications

Quinoline derivatives are widely studied for their potential as:

  • Anticancer agents: Quinoline scaffolds often inhibit enzymes like topoisomerase or kinases.

  • Antimicrobial agents: Effective against bacterial and fungal strains.

  • Anti-inflammatory drugs: Modulating pathways such as COX or LOX enzymes.

The inclusion of a sulfone group (tetrahydrothiophene dioxide) may enhance the compound's polarity and binding affinity to biological targets.

Synthesis Pathways

While no direct synthesis data is available for this specific compound, general methods for similar quinoline derivatives include:

  • Quinoline Core Formation:

    • Cyclization of aniline derivatives with β-ketoesters under acidic conditions.

  • Functionalization at Specific Positions:

    • Hydroxylation at position 4 via selective oxidation.

    • Introduction of trifluoromethoxy groups using trifluoromethyl ethers or related reagents.

  • Amide Coupling:

    • Reaction of carboxylic acid derivatives with amines (e.g., tetrahydrothiophene sulfone) using coupling agents like EDC or DCC.

Analytical Characterization

The compound's structure can be confirmed using:

  • NMR Spectroscopy (¹H and ¹³C): Identifies functional groups and confirms connectivity.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • IR Spectroscopy: Detects characteristic functional groups such as hydroxyls, amides, and sulfones.

Hypothetical Biological Activity

Given its structure, the compound might exhibit:

  • Enzyme Inhibition: The quinoline core could target enzymes like kinases or oxidoreductases.

  • Receptor Binding: The trifluoromethoxy group may enhance binding affinity to hydrophobic pockets in proteins.

  • Anti-inflammatory Potential: The sulfone group could stabilize interactions with inflammatory mediators.

Research Directions

Future studies could focus on:

  • Synthesis Optimization:

    • Developing efficient routes for scalable production.

  • Biological Testing:

    • Screening against cancer cell lines or microbial pathogens.

  • Molecular Docking Studies:

    • Predicting binding affinity to therapeutic targets.

This article provides a foundational understanding of the compound's potential but further experimental validation is required to confirm its properties and applications.

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